molecular formula C11H13N2O+ B12799974 1,1-Dimethyl-3-phenyl-1H-1lambda(5)-pyrazol-5-ol CAS No. 29707-10-6

1,1-Dimethyl-3-phenyl-1H-1lambda(5)-pyrazol-5-ol

Cat. No.: B12799974
CAS No.: 29707-10-6
M. Wt: 189.23 g/mol
InChI Key: YWGZXMILMQEKTP-UHFFFAOYSA-O
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Description

1,1-Dimethyl-3-phenyl-1H-1lambda(5)-pyrazol-5-ol is a chemical compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes a phenyl group and two methyl groups attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-phenyl-1H-1lambda(5)-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-phenyl-1H-1lambda(5)-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

1,1-Dimethyl-3-phenyl-1H-1lambda(5)-pyrazol-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-phenyl-1H-1lambda(5)-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-1H-pyrazol-5-ol: Similar structure with one less methyl group.

    3-Phenyl-1H-pyrazol-5-ol: Lacks the methyl groups present in 1,1-Dimethyl-3-phenyl-1H-1lambda(5)-pyrazol-5-ol.

    1,3-Diphenyl-1H-pyrazol-5-ol: Contains an additional phenyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazoles. Its unique structure can influence its reactivity, stability, and interactions with biological targets.

For precise and detailed information, consulting scientific literature, databases, and research articles is recommended.

Properties

29707-10-6

Molecular Formula

C11H13N2O+

Molecular Weight

189.23 g/mol

IUPAC Name

2,2-dimethyl-5-phenyl-1H-pyrazol-2-ium-3-one

InChI

InChI=1S/C11H12N2O/c1-13(2)11(14)8-10(12-13)9-6-4-3-5-7-9/h3-8H,1-2H3/p+1

InChI Key

YWGZXMILMQEKTP-UHFFFAOYSA-O

Canonical SMILES

C[N+]1(C(=O)C=C(N1)C2=CC=CC=C2)C

Origin of Product

United States

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